6-Methyl-2-(methylthio)pyrimidin-4-ol
Overview
Description
“6-Methyl-2-(methylthio)pyrimidin-4-ol” is a chemical compound with the molecular formula C6H8N2OS . It is also known by other names such as “6-Methyl-2-methylsulfanyl-pyrimidin-4-ol” and "6-Methyl-2-methylthio-3H-pyrimidin-4-one" .
Synthesis Analysis
The synthesis of “6-Methyl-2-(methylthio)pyrimidin-4-ol” can be achieved through the reaction of 2-thiouracil with alkylating agents, such as dimethyl sulphate, diethyl sulphate, and benzyl chloride in the presence of potassium carbonate . Another study provides an overview of the chemistry and biological significance of pyrimido [4,5- d ]pyrimidine and pyrimido [5,4- d ]pyrimidine analogs as types of bicyclic [6 + 6] systems .Molecular Structure Analysis
The molecular structure of “6-Methyl-2-(methylthio)pyrimidin-4-ol” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a methylthio group and a hydroxyl group .Chemical Reactions Analysis
The reaction of “6-Methyl-2-(methylthio)pyrimidin-4-ol” under the conditions of the Vilsmeier–Haack reaction leads to the formation of nucleophilic substitution products of the hydroxyl group . The expected formylation products do not occur .Physical And Chemical Properties Analysis
The compound has a melting point of 224-226°C and a predicted boiling point of 259.2±23.0 °C . Its density is predicted to be 1.30±0.1 g/cm3 . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis and Medicinal Chemistry
Pyrimidine derivatives, including compounds related to 6-Methyl-2-(methylthio)pyrimidin-4-ol, have shown significant potential in medicinal chemistry. For instance, certain pyrimidine heterocycles have been synthesized and screened for their analgesic and anti-inflammatory activities. These compounds, characterized by methods such as Fourier-transform infrared spectroscopy and mass spectroscopy, exhibited improved biological activities based on the nature of their substituents (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Chemical Synthesis and Chlorination
The synthesis and chlorination of pyrimidin-4-ols, including those with a 5-nitrogen functionality, have been a topic of study. For instance, the chlorination of 6-amino-2-methylthio-5-nitropyrimidin-4-ol resulted in the formation of a 6-chloro derivative, indicating the reactivity and potential for chemical modification of these compounds (Harnden & D. Hurst, 1990).
Biological Activities in Nucleosides
In the field of nucleoside analogs, 6-substituted and 2,6-disubstituted pyrrolo[2,3-d]pyrimidine 2'-deoxyribonucleosides have been prepared, showing activity against viruses and tumor cells. These compounds, synthesized through a stereospecific sodium salt glycosylation procedure, have demonstrated in vitro activity comparable to known antiviral drugs in some cases (H. Cottam, Z. Kazimierczuk, S. Geary, P. Mckernan, G. R. Revankar, & R. K. Robins, 1985).
Application in Fungicides
Derivatives of pyrimidin-4-ols have been synthesized with demonstrated fungicidal properties. These compounds, such as methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, highlight the versatility of pyrimidin-4-ol derivatives in developing agricultural chemicals (С. Тумкявичюс, А. Урбонас, & П. Вайнилавичюс, 2013).
Supramolecular Chemistry
The study of dimerization in supramolecular chemistry includes compounds like 6-Methyl-2-butylureidopyrimidone, which dimerizes through hydrogen bonding. This research demonstrates the application of pyrimidin-4-ol derivatives in understanding and harnessing molecular interactions, crucial for the development of new materials and molecular recognition processes (F. H. Beijer, R. Sijbesma, H. Kooijman, A. Spek, & E. W. Meijer, 1998).
Safety And Hazards
properties
IUPAC Name |
4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4-3-5(9)8-6(7-4)10-2/h3H,1-2H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOHPSHRDKBGOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284570 | |
Record name | 6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(methylthio)pyrimidin-4-ol | |
CAS RN |
6328-58-1 | |
Record name | 6328-58-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6328-58-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43815 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6328-58-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37678 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6328-58-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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